SODIUM DIAMYL SULFOSUCCINATE
Description
Role of Anionic Sulfosuccinate (B1259242) Surfactants in Scientific Inquiry
Anionic sulfosuccinate surfactants are a significant class of surface-active agents, constituting a large portion of all anionic surfactants used. researchgate.netjst.go.jp Their prominence in scientific and industrial fields stems from a combination of desirable properties, including strong wetting, emulsifying, dispersing, and foaming capabilities. researchgate.nettandfonline.com These characteristics make them versatile tools for a wide array of research applications.
In materials science and polymer chemistry, sulfosuccinates are extensively used as primary emulsifiers in emulsion polymerization. researchgate.net This technique is fundamental to the synthesis of various polymers, such as acrylics and vinyl acrylics, where the surfactant stabilizes the monomer droplets within the aqueous phase, influencing particle size and the stability of the final latex product. cdn-website.com
Within physical and colloidal chemistry, sulfosuccinates, particularly model compounds like dioctyl sodium sulfosuccinate (DOSS), are instrumental in the study of surfactant self-assembly. atamankimya.comrsc.org Researchers utilize them to investigate the formation of micelles and microemulsions, which are crucial for applications ranging from nanotechnology to enhanced oil recovery. atamankimya.comrsc.orgacs.org The ability of some sulfosuccinates to form these structures, sometimes without a co-surfactant, makes them ideal for exploring the fundamental principles of interfacial phenomena. wikipedia.org Furthermore, the development of advanced surfactant structures, such as dimeric or "gemini" sulfosuccinates, represents a frontier in surfactant research, as these molecules exhibit superior surface activity and lower critical micelle concentrations (CMC) compared to their single-chain counterparts. tandfonline.com
Comparative Analysis of Sodium Diamyl Sulfosuccinate within the Sulfosuccinate Family
The properties of sulfosuccinate surfactants are highly dependent on their molecular architecture, specifically the nature of the alcohol groups esterified to the sulfosuccinic acid core. The family can be broadly divided into monoesters and diesters, each with distinct characteristics. ripublication.com
Diester Sulfosuccinates , such as this compound and the widely studied Sodium Dioctyl Sulfosuccinate (DOSS or AOT), are characterized by two alkyl chains. researchgate.net They are generally known for being excellent wetting agents but weaker foamers compared to monoesters. cdn-website.com The length and branching of these alkyl chains significantly influence their properties. This compound, with its two C5 linear chains, exhibits high water solubility (392 g/L at 25°C). drugfuture.com In contrast, DOSS, which has branched C8 (2-ethylhexyl) chains, has a much lower water solubility of 14 g/L at 25°C. wikipedia.org This difference highlights the impact of alkyl chain length and structure on hydrophobicity. The shorter chains of the diamyl variant confer greater water solubility.
Monoester Sulfosuccinates possess a single, often longer, alkyl chain and are noted for their good foaming ability and mildness, making them suitable for personal care product formulations. ripublication.com They are generally more water-soluble than their diester counterparts with equivalent total carbon content in the alkyl chains. cir-safety.org
The choice of alkyl group also affects the surfactant's performance in specific applications. Research into hydrophobic ion pairing has shown that sulfosuccinate diesters with longer or more complex alkyl chains, such as dioleyl or bis(isotridecyl), can generate complexes with significantly higher hydrophobicity compared to the standard DOSS. researchgate.net This demonstrates that subtle variations in the hydrophobic tail can be tailored to optimize surfactant performance for specialized scientific applications. researchgate.net
Below is a comparative data table for selected sulfosuccinate surfactants:
Interactive Data Table: Comparison of Sulfosuccinate Surfactants| Property | This compound | Sodium Dioctyl Sulfosuccinate (DOSS/AOT) |
|---|---|---|
| CAS Number | 922-80-5 drugfuture.com | 577-11-7 fao.org |
| Molecular Formula | C₁₄H₂₅NaO₇S drugfuture.com | C₂₀H₃₇NaO₇S |
| Molecular Weight | 360.40 g/mol drugfuture.com | 444.56 g/mol |
| Alkyl Chains | 2 x C5 (Amyl) drugfuture.com | 2 x C8 (2-Ethylhexyl) wikipedia.org |
| Appearance | White, hard pellets and powder drugfuture.com | White, wax-like solid wikipedia.org |
| Water Solubility (25°C) | 392 g/L drugfuture.com | 14 g/L wikipedia.org |
| Surface Tension (1% aq. soln.) | 29.2 dyn/cm drugfuture.com | Not readily available |
| Key Characteristics | Excellent wetting agent, high water solubility drugfuture.comcdn-website.com | Forms microemulsions, model surfactant for research atamankimya.comwikipedia.org |
Historical Development and Evolution of Research on this compound
The development of sulfosuccinate surfactants dates to the mid-20th century, emerging from research into synthetic surface-active agents. atamankimya.com The fundamental synthesis process involves a two-step reaction: the esterification of maleic anhydride (B1165640) with an alcohol, followed by the addition of sodium bisulfite to the double bond of the resulting maleate (B1232345) ester. drugfuture.compcc.eu
The preparation of this compound was specifically detailed in U.S. patents filed in 1936 and 1939, assigned to the American Cyanamid Company with A. O. Jaeger as the inventor. drugfuture.com This compound, commercialized under trade names like Aerosol AY, was one of the early sulfosuccinate diesters developed for industrial use. drugfuture.com Initial research and application focused on its utility as a powerful wetting agent and as an emulsifier for the burgeoning field of emulsion polymerization. drugfuture.com
While early work established the foundational applications of compounds like this compound, subsequent research within the sulfosuccinate family evolved. In the 1950s, attention shifted towards monoesters for applications requiring milder properties. ripublication.com More contemporary research has delved into creating novel sulfosuccinate structures to achieve specific functionalities. This includes synthesizing surfactants with varying linear and branched alkyl residues to systematically study structure-property relationships and to identify lead candidates for advanced applications like creating highly hydrophobic complexes for drug delivery. researchgate.net The ongoing scientific inquiry into sulfosuccinates continues to expand, exploring their potential in areas from environmental remediation to advanced materials. semanticscholar.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
922-80-5 |
|---|---|
Molecular Formula |
C14H26NaO7S |
Molecular Weight |
361.41 g/mol |
IUPAC Name |
sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |
InChI Key |
CDFWDLTWTVIPBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |
Other CAS No. |
922-80-5 |
physical_description |
OtherSolid, Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Characterization for Sodium Diamyl Sulfosuccinate
Established Synthetic Pathways for Sodium Diamyl Sulfosuccinate (B1259242)
The synthesis of sodium diamyl sulfosuccinate is a well-established process that primarily involves a two-step reaction: the esterification of maleic anhydride (B1165640) with amyl alcohol to form diamyl maleate (B1232345), followed by the sulfonation of the resulting diester. vulcanchem.com
Esterification and Sulfonation Protocols
The initial step in the synthesis is the esterification of maleic anhydride with amyl alcohol (also known as pentanol). This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. zbaqchem.com The reaction temperature is a critical parameter, with higher temperatures generally increasing the reaction rate. However, excessively high temperatures can lead to the formation of undesirable byproducts, including maleic acid and fumaric acid, which can complicate purification processes. zbaqchem.com The choice of alcohol and the molar ratio of alcohol to maleic anhydride also significantly influence the reaction rate and the yield of the desired diester, diamyl maleate. zbaqchem.compan.pl The reaction typically proceeds by first forming the monoester, which then reacts with a second molecule of amyl alcohol to yield the diester. pan.pl
The second step is the sulfonation of the double bond in the diamyl maleate intermediate. This is achieved by reacting it with a solution of sodium bisulfite (NaHSO₃). vulcanchem.comutp.edu.my This reaction introduces the sulfonate group, rendering the molecule water-soluble and imparting its surfactant properties. The sulfonation process is typically carried out in an aqueous medium, and the reaction temperature is carefully controlled to ensure the efficient addition of the bisulfite to the double bond. utp.edu.my
Methodological Refinements in Sodium Diamyl Synthesis
Over the years, various refinements have been explored to optimize the synthesis of dialkyl sulfosuccinates, including this compound. One area of focus has been the use of alternative catalysts to improve efficiency and minimize byproducts. For instance, solid acid catalysts like ion exchange resins (e.g., Dowex 50WX8) and phosphotungstic acid have been investigated for the esterification of maleic anhydride with various alcohols. pan.pl These heterogeneous catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for reuse. researcher.life
In the sulfonation step, controlling the pH is crucial. The use of sulfuric acid can be employed to maintain the pH below a certain level (e.g., 3.25) during the addition of sodium bisulfite to enhance the reaction. google.com Furthermore, the use of phase transfer catalysts has been explored in the sulfonation of maleic acid monoesters to improve the reaction rate and degree of sulfonation. uc.edu The removal of unreacted alcohol and other impurities after the reaction is also a critical aspect of producing a high-purity final product. chemicalbook.com
Spectroscopic and Chromatographic Characterization Techniques for this compound
To ensure the identity, structure, and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.
Application of Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbons of the ester groups would appear significantly downfield. cir-safety.org The carbons of the amyl chains would have chemical shifts in the aliphatic region, and the carbons of the sulfosuccinate backbone would exhibit characteristic resonances. For instance, in related dialkyl sulfosuccinates, the successful synthesis is often confirmed by the presence and appropriate chemical shifts of all expected carbon signals. google.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| CH₃ (amyl) | ~0.9 | ~14 |
| CH₂ (amyl chain) | ~1.3 - 1.6 | ~22, ~28, ~30 |
| O-CH₂ (amyl) | ~4.0 - 4.2 | ~65 |
| CH₂ (succinate) | ~2.8 - 3.2 | ~35 |
| CH-SO₃ | ~3.8 - 4.1 | ~60 |
| C=O (ester) | - | ~170 - 172 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Utilization of Fourier Transform Infrared Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The FTIR spectrum provides a molecular fingerprint of the compound. Key absorption bands would include:
C-H stretching: Around 2800-3000 cm⁻¹ for the alkyl chains.
C=O stretching: A strong absorption band around 1730-1740 cm⁻¹ characteristic of the ester carbonyl groups.
S=O stretching: Strong absorption bands typically in the region of 1200-1250 cm⁻¹ and 1040-1060 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate group (SO₃⁻). science.gov
C-O stretching: Bands in the region of 1150-1250 cm⁻¹ associated with the ester C-O bonds.
The presence and positions of these characteristic peaks can confirm the successful synthesis and the structural integrity of the this compound molecule. lookchem.comnist.gov
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C-H (Alkyl) | 2800 - 3000 |
| C=O (Ester) | 1730 - 1740 |
| S=O (Sulfonate) | 1200 - 1250 (asymmetric), 1040 - 1060 (symmetric) |
| C-O (Ester) | 1150 - 1250 |
Advanced Chromatographic Separations for Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound and quantifying any impurities, such as unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) is a widely used method. For the analysis of related compounds like dioctyl sodium sulfosuccinate, reversed-phase HPLC is often employed. ijpsr.com A mixed-mode reversed-phase anion-exchange column has been shown to be effective for separating dioctyl sulfosuccinic acid from related substances. sielc.com Detection can be achieved using various detectors, including Ultraviolet (UV), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). ijpsr.comsielc.com An HPLC method for a related application used a C18 column with a mobile phase consisting of a buffered mixture of methanol, acetonitrile, and water. ijpsr.com Such methods can be adapted to develop a robust purity assay for this compound.
Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for analyzing volatile impurities or for analyzing the compound after derivatization. GC-FID (Flame Ionization Detection) and GC-MS have been used for the analysis of oil-dispersant water samples containing dioctyl sodium sulfosuccinate. nih.govacs.org For the analysis of less volatile dialkyl sulfosuccinates, derivatization to more volatile species might be necessary. These techniques are particularly useful for identifying and quantifying residual amyl alcohol or diamyl maleate in the final product.
Table 3: Chromatographic Methods for Purity Assessment of Dialkyl Sulfosuccinates
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |
| HPLC | Reversed-Phase C18 or Mixed-Mode Anion-Exchange | Buffered Methanol/Acetonitrile/Water mixture | UV, ELSD, MS | Purity assessment, quantification of impurities |
| GC | Capillary column (e.g., DB-5ms) | Helium | FID, MS | Analysis of volatile impurities, analysis after derivatization |
Thermogravimetric and Elemental Analysis of this compound
The characterization of this compound, a key anionic surfactant, relies on a combination of analytical techniques to confirm its elemental composition and assess its thermal stability. Elemental analysis provides the fundamental percentage of constituent elements, while thermogravimetric analysis (TGA) offers insights into its behavior at elevated temperatures.
Elemental Analysis
Elemental analysis of this compound quantitatively determines the proportion of carbon, hydrogen, sodium, oxygen, and sulfur in the molecule. This analysis is crucial for verifying the purity and empirical formula of the synthesized compound. The theoretical elemental composition of this compound (C₁₄H₂₅NaO₇S) is well-established. drugfuture.comvulcanchem.com These values serve as a benchmark for comparing results from synthesized batches of the compound. acs.org
| Element | Symbol | Percentage Composition (%) |
|---|---|---|
| Carbon | C | 46.66 |
| Hydrogen | H | 6.99 |
| Sodium | Na | 6.38 |
| Oxygen | O | 31.08 |
| Sulfur | S | 8.90 |
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is employed to evaluate the thermal stability of surfactants like this compound. The technique involves monitoring the mass of a sample as it is heated over time. univ-lille.fr For instance, in studies of related compounds, TGA was performed by heating samples from 25°C to as high as 1,000°C under a nitrogen atmosphere at a controlled ramp rate, such as 10°C per minute. google.com This process identifies the temperatures at which the compound begins to decompose. While specific TGA thermograms for pure this compound are not detailed in the available literature, the methodology is standard for assessing the thermal properties of sulfosuccinate-based materials. univ-lille.frresearchgate.net Such analysis is vital for determining the upper-temperature limits for storage, formulation, and application of the surfactant.
Microscopic and Scattering Techniques for Structural Elucidation of this compound Aggregates
In aqueous solutions, surfactant molecules like this compound self-assemble into aggregates, typically micelles, above a certain concentration known as the critical micelle concentration (cmc). researchgate.net The structure, size, and shape of these aggregates are critical to the surfactant's performance and are investigated using advanced microscopic and scattering techniques.
Microscopic Techniques
Direct visualization of surfactant aggregates can be achieved through microscopy.
Cryo-Transmission Electron Microscopy (cryo-TEM) is a powerful technique used to observe the nanostructures of surfactant aggregates in their native, hydrated state. science.gov
Scanning Electron Microscopy (SEM) , while more commonly used for solid-state samples, can provide morphological information of dried aggregates or materials incorporating the surfactant. researchgate.net For example, SEM studies on related materials have revealed that surfactant-doped polymer grains are often aggregates of smaller primary particles. researchgate.net
Scattering Techniques
Scattering techniques are indispensable for characterizing the size, shape, and aggregation number of micelles in solution. researchgate.net
Dynamic Light Scattering (DLS) is a non-invasive method ideal for measuring the hydrodynamic diameter of micelles. researchgate.net DLS analyzes the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the aggregates. researchgate.net This technique can be used to determine the cmc by observing the sharp increase in scattering intensity that occurs with micelle formation. researchgate.net
Small-Angle Neutron Scattering (SANS) provides detailed information about the size and shape of micelles. science.govrsc.org By analyzing the scattering pattern of neutrons from the sample, researchers can model the aggregates as spheres, ellipsoids, or rod-like (wormlike) structures. science.gov Studies on similar surfactants have used SANS to reveal transitions from smaller, tablet-shaped micelles to larger, wormlike micelles as surfactant concentration increases. science.govrsc.org
Electrochemical Methods have also been applied to detect the micellization of this compound. science.govresearchgate.net Techniques such as cyclic voltammetry using self-assembled monolayers can track the concentration of unaggregated surfactant anions to precisely determine the cmc. science.govresearchgate.net The formation of micelles causes a distinct break in the plot of the formal redox potential versus the logarithm of the surfactant concentration. researchgate.net
| Technique | Abbreviation | Primary Information Obtained |
|---|---|---|
| Cryo-Transmission Electron Microscopy | Cryo-TEM | Direct visualization of aggregate nanostructure and morphology. science.gov |
| Dynamic Light Scattering | DLS | Hydrodynamic size of aggregates, critical micelle concentration (cmc). researchgate.net |
| Small-Angle Neutron Scattering | SANS | Detailed aggregate size, shape (e.g., spherical, ellipsoidal, rodlike), and internal structure. science.govrsc.org |
| Cyclic Voltammetry | CV | Detection of micelle formation and determination of cmc. science.govresearchgate.net |
Fundamental Interfacial and Colloid Science of Sodium Diamyl Sulfosuccinate
Critical Micelle Concentration (CMC) Determination and Influencing Factors
The critical micelle concentration (CMC) is a fundamental parameter in the study of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. This self-assembly process significantly alters the physicochemical properties of the solution. For sodium diamyl sulfosuccinate (B1259242), an anionic surfactant, the CMC is a key indicator of its efficiency and is influenced by various factors including the method of measurement, electrolyte concentration, and temperature.
Electrochemical Methodologies for CMC Quantification
Electrochemical methods are widely employed for the determination of the CMC of ionic surfactants like sodium diamyl sulfosuccinate. These techniques rely on monitoring changes in the electrical properties of the surfactant solution as a function of its concentration.
One prominent electrochemical technique is conductometry , which measures the electrical conductivity of the solution. Below the CMC, the conductivity increases linearly with the surfactant concentration as more charge-carrying monomers are added. However, once micelles form, the mobility of the aggregated ions is lower than that of the free monomers, leading to a distinct change in the slope of the conductivity versus concentration plot. The concentration at this inflection point is taken as the CMC. researchgate.netresearchgate.net This method is particularly effective for ionic surfactants due to the significant difference in the charge-carrying capacity of monomers and micelles. researchgate.net
Another advanced electrochemical approach involves the use of ion-selective electrodes or surface-confined redox probes . For instance, self-assembled monolayers (SAMs) of ferrocene-terminated thiols on a gold electrode can be used to detect the micellization of anionic surfactants, including this compound. researchgate.netresearchgate.netscience.govacs.orgresearchgate.netacs.orgscience.govresearcher.life The apparent formal redox potential of the ferrocene (B1249389) probe is sensitive to the activity of unaggregated surfactant anions in the solution. researchgate.netscience.govacs.orgacs.orgresearcher.life As micelles form above the CMC, the activity of the free surfactant anions deviates from the total concentration, causing a break in the plot of the redox potential versus the logarithm of the surfactant concentration. researchgate.netscience.govacs.orgacs.orgresearcher.life This break point provides a reliable measure of the CMC. researchgate.netscience.govacs.orgacs.orgresearcher.life
Tensiometric Approaches for CMC Evaluation
Tensiometric methods are based on the measurement of surface tension at the air-water or oil-water interface. Surfactant molecules, including this compound, are surface-active, meaning they preferentially adsorb at interfaces, thereby reducing the surface or interfacial tension.
The surface tension method is a direct and common technique for CMC determination. researchgate.net As the concentration of this compound in an aqueous solution increases, the surface tension decreases because more surfactant molecules occupy the air-water interface. vulcanchem.comdrugfuture.com Once the interface becomes saturated with surfactant monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution. At this point, the surface tension of the solution remains relatively constant with increasing surfactant concentration. The concentration at which this plateau begins is identified as the CMC. researchgate.net This method is advantageous as it directly measures the surface activity that is often the primary function of the surfactant.
The following table shows the effect of this compound concentration on the surface tension of water.
| Concentration (%) | Surface Tension (dyn/cm) |
| 0.001 | 69.4 |
| 0.02 | 68.3 |
| 0.1 | 50.2 |
| 0.25 | 41.6 |
| 1.0 | 29.2 |
This data is sourced from a study on the surface activity properties of this compound. vulcanchem.com
Impact of Electrolyte Concentration on this compound CMC
The presence of electrolytes in an aqueous solution of an ionic surfactant like this compound has a significant impact on its CMC. Generally, the addition of an electrolyte, such as sodium chloride (NaCl), to a solution of an anionic surfactant leads to a decrease in the CMC. researchgate.netresearchgate.netput.ac.irrsc.orgnih.govjsirjournal.com
This phenomenon can be attributed to the "salting-out" effect. The added electrolyte increases the concentration of counter-ions (Na+ in this case) in the solution. These counter-ions are attracted to the charged head groups of the surfactant molecules (the sulfonate groups in this compound). This attraction effectively shields the electrostatic repulsion between the anionic head groups, making it easier for the surfactant molecules to come together and form micelles. nih.gov Consequently, micellization can occur at a lower surfactant concentration, resulting in a reduced CMC. researchgate.netresearchgate.netput.ac.irrsc.orgnih.govjsirjournal.com The reduction in the CMC is generally more pronounced with increasing electrolyte concentration. put.ac.ir For some sulfosuccinate surfactants, the addition of NaCl can also increase the attractive interactions between the surfactant molecules within the micelle. researchgate.net
Temperature Dependence of this compound Micellization
The effect of temperature on the micellization of ionic surfactants is complex and can influence the CMC. For many ionic surfactants, the plot of CMC versus temperature exhibits a U-shaped curve, with a minimum CMC at a specific temperature. ajchem-a.com
The process of micellization is governed by a balance between enthalpy (ΔH°m) and entropy (ΔS°m) changes. The hydrophobic effect, which is the primary driving force for micellization, is an entropically driven process. At lower temperatures, an increase in temperature generally favors micellization, leading to a decrease in the CMC. This is because the disruption of the structured water molecules around the hydrophobic tails of the surfactant becomes more favorable at higher temperatures, leading to a positive entropy change. ajchem-a.com
Interfacial Tension Reduction Mechanisms by this compound
This compound, as a surfactant, is highly effective at reducing the interfacial tension between two immiscible phases, such as air and water or oil and water. This property is fundamental to its applications as a wetting agent and emulsifier.
Air-Water Interfacial Behavior Studies
The behavior of this compound at the air-water interface is a direct consequence of its amphiphilic nature. The molecule consists of a hydrophilic sulfonate head group and two hydrophobic amyl tails. When introduced into water, these molecules preferentially migrate to the air-water interface.
At the interface, the hydrophilic head groups remain in the aqueous phase, while the hydrophobic tails orient themselves towards the air, away from the water. This arrangement disrupts the strong cohesive forces between water molecules at the surface, which is the source of water's high surface tension. The presence of the surfactant molecules at the interface effectively lowers the energy required to create a new surface, thus reducing the surface tension. researchgate.net
As the concentration of this compound in the bulk water phase increases, the number of molecules adsorbing to the interface also increases, leading to a progressive decrease in surface tension. vulcanchem.comdrugfuture.com This continues until the interface is saturated with a monolayer of surfactant molecules. At this point, further addition of the surfactant results in the formation of micelles in the bulk solution, and the surface tension reaches a minimum and relatively constant value. researchgate.net Studies on similar anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that the high negative charge of the hydrophilic headgroup enhances its ability to attract water molecules, leading to a more ordered arrangement of water at the interface. researchgate.net
The following table illustrates the reduction in interfacial tension between a 1% and 0.1% aqueous solution of this compound and liquid petrolatum over time, demonstrating its effectiveness at an oil-water interface.
| Time | Interfacial Tension (dyn/cm) for 1% Solution | Interfacial Tension (dyn/cm) for 0.1% Solution |
| 5 seconds | 7.55 | 29.5 |
| 30 seconds | 7.37 | 28.6 |
| 15 minutes | 7.03 | 27.5 |
This data is sourced from a study on the interfacial tension of this compound solutions. drugfuture.com
Oil-Water Interfacial Activity and Kinetics
This compound, an anionic surfactant, demonstrates significant activity at oil-water interfaces, a property crucial for its application as an emulsifier. vulcanchem.com Its effectiveness is rooted in its amphiphilic molecular structure, which features a hydrophilic sulfonate head group and two lipophilic amyl (pentyl) chains. This structure enables the molecule to orient itself at the boundary between oil and water, thereby reducing the interfacial tension (IFT) between the two immiscible phases.
The kinetics of IFT reduction are time-dependent, as the surfactant molecules require time to diffuse from the bulk aqueous phase to the oil-water interface and arrange themselves into a stabilizing film. Studies on a 1% aqueous solution of this compound in contact with liquid petrolatum show a progressive decrease in interfacial tension over time. vulcanchem.com Initially, the IFT is higher and then it steadily decreases as more surfactant molecules adsorb at the interface, indicating a dynamic process of equilibration. vulcanchem.com At a concentration of 0.1%, a similar trend of decreasing IFT over time is observed, although the absolute values are higher than at a 1% concentration. vulcanchem.com
Research on a series of sulfosuccinate salts at a methyl salicylate-water interface further elucidates the interfacial properties. dtic.mil For this compound, the critical micelle concentration (CMC) and the interfacial tension at that concentration have been determined, providing key parameters for its interfacial activity. dtic.mil These studies highlight that the branching of the alkyl chains, such as the methyl group in an isoamyl structure versus a normal pentyl chain, has a more pronounced effect on interfacial adsorption than on micellization. dtic.mil Mixtures containing this compound have been shown to be effective at lowering IFT to mobilize residual tetrachloroethylene (B127269), a dense non-aqueous phase liquid, in sand column experiments. utexas.edu
The following table presents data on the kinetic aspect of the interfacial tension between a 1% aqueous solution of this compound and liquid petrolatum.
Table 1: Interfacial Tension of 1% this compound Solution vs. Liquid Petrolatum Over Time
| Time (minutes) | Interfacial Tension (dynes/cm) |
| 2 | 15.6 |
| 5 | 14.3 |
| 10 | 12.8 |
| 15 | 12.1 |
| 30 | 10.9 |
| Data sourced from reference vulcanchem.com |
Adsorption Behavior of this compound at Solid-Liquid Interfaces
The adsorption of this compound onto solid surfaces from a liquid phase is a key aspect of its function as a wetting agent. cir-safety.org This process is governed by a complex interplay of forces, including electrostatic interactions between the charged surfactant headgroup and the solid surface, and hydrophobic interactions between the alkyl tails and the surface or other adsorbed surfactant molecules.
Adsorption Isotherms on Model Surfaces
Adsorption isotherms describe the relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed on a solid surface at equilibrium. For ionic surfactants like this compound, adsorption on hydrophobic surfaces often occurs through the formation of surface aggregates, such as hemimicelles. researchgate.net
While specific adsorption isotherm plots for this compound on model surfaces are not widely published, valuable thermodynamic data can be derived from related studies. The Gibbs free energy of adsorption (ΔG°ads) provides insight into the spontaneity of the adsorption process. Studies at the methyl salicylate-water interface have calculated this and other related parameters for a series of sulfosuccinate salts. dtic.mil These calculations show that branching in the alkyl chain increases the absolute value of the free energy of adsorption more significantly than it affects the free energy of micellization. dtic.mil The area occupied by each molecule at the interface is another critical parameter derived from adsorption studies; this area tends to increase with the number of carbon atoms in the alkyl chains. dtic.mil For comparison, a similar surfactant, sodium dodecylsulfate (SDS), has been found to have an adsorption area on a paraffin (B1166041) surface that differs from its orientation at air-water interfaces due to various molecular interactions. ethernet.edu.et
The following table summarizes key interfacial and thermodynamic parameters for this compound and related compounds at a methyl salicylate-water interface.
Table 2: Interfacial and Thermodynamic Properties of Sulfosuccinates
| Surfactant | Free Energy of Adsorption (ΔG°ads, kcal/mol) | Free Energy of Micellization (ΔG°mic, kcal/mol) | Area per Molecule (Ų/molecule) |
| Sodium Di-butyl Sulfosuccinate | -6.55 | -4.01 | 55 |
| Sodium Di-amyl Sulfosuccinate | -7.42 | -4.68 | 66 |
| Sodium Di-l-methylbutyl Sulfosuccinate | -7.94 | -4.92 | 80 |
| Data sourced from reference dtic.mil |
Influence of Surface Charge Density on this compound Adsorption
The charge of a solid surface profoundly affects the adsorption of ionic surfactants. researchgate.net As an anionic surfactant, this compound is strongly influenced by the surface charge density of the substrate. researchgate.net On a positively charged surface, adsorption is primarily driven by strong electrostatic attraction between the negative sulfonate headgroups and the positive surface sites.
Studies on model systems, such as self-assembled monolayers (SAMs) on gold, allow for precise control over surface charge density. researchgate.net Research on the adsorption of sodium dodecyl sulfate (SDS), a comparable anionic surfactant, onto SAMs with varying densities of fixed positive charges (–N+(CH3)3 groups) reveals that the surface excess of the surfactant can be directly correlated to the fixed surface charge. researchgate.net At low concentrations, the amount of adsorbed surfactant plateaus at a level equivalent to the surface charge, indicating a 1:1 charge neutralization. researchgate.net
Mechanisms of Interfacial Film Formation and Stability
The formation of a stable interfacial film by this compound is critical to its function. At a solid-liquid interface, adsorbed surfactant molecules can arrange into various structures, from a simple monolayer to more complex aggregates like hemicylinders. researchgate.net The stability of these films, particularly thin liquid films, is often enhanced by dynamic effects.
A primary mechanism contributing to film stability is the Marangoni effect. nih.gov If a film is subjected to thinning, newly created surface area will have a lower surfactant concentration and thus a higher surface tension. This gradient in surface tension induces a flow of liquid from regions of low surface tension (higher surfactant concentration) to regions of high surface tension (lower surfactant concentration), a phenomenon known as Marangoni flow. nih.gov This flow opposes the thinning of the film, thereby increasing its stability and lifespan. nih.govplos.org While this mechanism has been detailed for soluble surfactants like SDS, the principles are directly applicable to this compound due to its similar soluble, anionic nature. nih.gov
The stability of the interfacial film is also influenced by its structure. The packing of the diamyl chains and the interactions between them contribute to the cohesiveness of the film. In some systems, penetration of oil molecules into the interfacial surfactant film can occur, which increases the area per surfactant molecule. dtic.mil For related double-chain sulfosuccinates, the structure has been shown to be effective in reducing interfacial tension and promoting the growth of structures adhering to walls, a process dependent on the stability and properties of the interfacial film. rsc.org
Advanced Self Assembly and Aggregation Phenomena of Sodium Diamyl Sulfosuccinate
Micellar Structures and Morphologies Formed by Sodium Diamyl Sulfosuccinate (B1259242)
In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), sodium diamyl sulfosuccinate monomers self-assemble into organized aggregates called micelles. google.comresearchgate.net This process is a spontaneous mechanism to minimize the unfavorable contact between the hydrophobic alkyl chains and water. google.com The formation of these micelles is detected by changes in the physicochemical properties of the solution. researchgate.netscience.govresearchgate.net
| Compound | Aggregation Number (N) | Method(s) |
|---|---|---|
| This compound | Data not available in surveyed literature | - |
| Sodium Dihexyl Sulfosuccinate | 38 | Fluorescence Quenching, Conductance |
| Sodium Dioctyl Sulfosuccinate (AOT) | 56 | Fluorescence Quenching, Conductance |
This table presents aggregation numbers for dialkyl sulfosuccinates to provide context for the likely behavior of this compound.
The transition from spherical micelles to more complex structures like vesicles (bilayer structures enclosing an aqueous core) is a known phenomenon in surfactant systems, often triggered by changes in concentration, temperature, or the presence of additives. science.govresearchgate.net This transition is particularly well-documented for sodium dioctyl sulfosuccinate (AOT), a longer-chain homolog of this compound, where the addition of specific salts can induce a change in the aggregate's shape, leading to vesicle formation. science.gov This is often attributed to factors like the dehydration of the surfactant head group and counterion interactions, which alter the molecular packing parameter. science.gov
Scientific studies specifically detailing a spontaneous micelle-to-vesicle transition for aqueous solutions of this compound alone are not prominent in the reviewed literature. Such transitions typically require specific conditions or co-solutes that modify the curvature of the surfactant film. researchgate.net Research on mixed surfactant systems, for example in catanionic mixtures, shows that transitions from vesicles to micelles can occur as the total surfactant concentration increases. researchgate.net
Micellar structures are not static; they exist in a dynamic equilibrium with the individual surfactant monomers in the bulk solution. google.com This dynamic nature is characterized by two primary relaxation processes:
A fast relaxation process (τ₁): This involves the rapid exchange of monomeric surfactant molecules between an existing micelle and the bulk solution. google.com
A slow relaxation process (τ₂): This corresponds to the complete breakdown (dissolution) and subsequent formation (assembly) of a micelle. This is also referred to as the micelle lifetime. google.com
These kinetic processes are applicable to sulfosuccinate surfactants, including this compound. google.com The micelle lifetime (τ₂) is a critical parameter that correlates with various performance properties, such as the rate of oil solubilization. google.com A longer micelle lifetime indicates greater stability, which can influence the efficiency of processes like detergency and solubilization. google.com The kinetics of these processes are influenced by the surfactant's molecular structure, including its alkyl chain length. researchgate.net
Micelle-Vesicle Transitions
Formation and Stabilization of Microemulsion Systems with this compound
This compound is an effective surfactant for the formation and stabilization of microemulsions, which are thermodynamically stable, isotropic dispersions of oil and water. google.comdiva-portal.org Its molecular structure allows it to significantly reduce the interfacial tension between the oil and water phases, enabling the formation of these clear, stable systems.
The phase behavior of microemulsion systems is typically studied using ternary or quaternary phase diagrams, which map the different phases (e.g., microemulsion, excess oil, excess water) as a function of component concentrations. google.comphasediagram.dk
A notable study investigated the ternary phase behavior of a system containing tetrachloroethylene (B127269) (PCE) as the oil phase, an aqueous solution of 500 mg/L calcium chloride, and a 1:1 (by weight) mixed surfactant system of This compound and sodium dioctyl sulfosuccinate. utexas.edu The resulting ternary diagram, constructed at 23°C, delineated the composition regions where a stable microemulsion forms. utexas.edu Such diagrams are crucial for identifying optimal formulations for applications like surfactant-enhanced aquifer remediation. utexas.eduresearchgate.net
Quaternary phase diagrams expand on this by introducing a fourth component, such as a co-surfactant or a different salt, providing a more comprehensive view of the phase behavior. researchgate.net These diagrams are represented as tetrahedrons and are essential for understanding more complex formulations. phasediagram.dk
| Component Type | Specific Material |
|---|---|
| Surfactant System | 1:1 mixture of this compound and Sodium Dioctyl Sulfosuccinate |
| Oil Phase | Tetrachloroethylene (PCE) |
| Aqueous Phase | Water with 500 mg/L Calcium Chloride (CaCl₂) |
Microemulsion systems are often classified into Winsor types (I, II, and III) based on the phases present at equilibrium. google.com
Winsor Type I: An oil-in-water (o/w) microemulsion in equilibrium with an excess oil phase. google.com
Winsor Type II: A water-in-oil (w/o) microemulsion in equilibrium with an excess aqueous phase. google.com
Winsor Type III: A bicontinuous microemulsion phase in equilibrium with both excess oil and excess aqueous phases. google.comdiva-portal.org
The Winsor Type III system is particularly sought after for many applications because the surfactant film is balanced, resulting in ultra-low interfacial tension between oil and water and a high capacity for solubilization. diva-portal.orgnih.gov
Research has demonstrated the utility of this compound in forming such systems. In one study, a 4 wt% surfactant mixture of this compound and sodium dioctyl sulfosuccinate was successfully used to create a low interfacial tension microemulsion with tetrachloroethylene (PCE). google.comresearchgate.net Furthermore, this compound can be incorporated into ternary surfactant systems (e.g., with sodium bis(2-ethylhexyl)sulfosuccinate and a laureth sulfate) to produce Winsor Type III middle-phase microemulsions at low total surfactant concentrations (1.0-1.5%) without requiring a co-solvent. google.com
Role of Co-surfactants in Microemulsion Formation
Microemulsions are thermodynamically stable, transparent, and isotropic mixtures of oil, water, and surfactant. Co-surfactants, which are typically short-chain alcohols or amines, are often incorporated into these systems to enhance their formation and stability. The primary role of a co-surfactant is to increase the flexibility of the surfactant film at the oil-water interface, reduce interfacial tension, and modify the surfactant's effective headgroup size. This allows for the spontaneous formation of microemulsions over a wider range of compositions and conditions.
In systems containing this compound, co-surfactants or co-solvents can play a crucial role. For instance, alcohols such as isopropyl alcohol and secondary butyl alcohol have been used with related sulfosuccinate surfactants to minimize the formation of viscous gel phases and emulsions, which can otherwise hinder the application.
While this compound can be part of binary surfactant systems that form microemulsions without a traditional co-solvent, the addition of a co-surfactant is a key strategy to optimize the system's properties. In some formulations, this compound itself can act as a co-surfactant, working in tandem with a primary surfactant to achieve the desired microemulsion characteristics. For example, research has been conducted on ternary systems to understand the phase behavior. In one such study, a 1:1 mixture of this compound and sodium dioctyl sulfosuccinate was used to create a Type I (oil-in-water) microemulsion with tetrachloroethylene (PCE) for environmental remediation purposes. utexas.edu
Interactions of this compound with Other Surface-Active Species
The performance of this compound is often enhanced when it is blended with other surfactants. These interactions can lead to the formation of mixed micelles and produce synergistic effects that are beneficial for various applications.
Mixed Micelle Formation with Anionic Surfactants
When two or more surfactants are present in a solution above their critical micelle concentration (CMC), they can aggregate to form mixed micelles. This compound, being an anionic surfactant, can form mixed micelles with other anionic surfactants. science.gov The formation and properties of these mixed micelles depend on the molecular structures of the constituent surfactants, including chain length and headgroup characteristics.
The study of these mixed systems often involves determining the CMC of the mixture. The deviation of the experimental CMC from the ideal value, calculated based on the CMCs of the individual components, provides insight into the nature of the interaction between the surfactants in the micelle. A negative deviation, for instance, suggests a synergistic interaction and more favorable mixed micelle formation.
Research has explored the micellization of this compound, and its behavior in mixed systems is a subject of scientific investigation. researchgate.netscience.gov It is frequently blended with other anionic dialkyl sulfosuccinates, such as sodium dioctyl sulfosuccinate, to create effective surfactant systems. utexas.edugoogle.com
Synergistic Effects in Surfactant Blends
Synergism in surfactant mixtures occurs when the properties of the blend are superior to those of the individual components at the same total concentration. This can manifest as a greater reduction in surface and interfacial tension, a lower CMC, or enhanced solubilization capacity. nih.gov
Blends containing this compound have been specifically designed to produce synergistic effects, particularly for applications like enhanced oil recovery (EOR). google.com In these applications, the goal is to create surfactant systems that can significantly lower the interfacial tension between oil and water, often in harsh conditions of high temperature and salinity. google.com By combining this compound with other sulfosuccinates, it is possible to create formulations that are more effective and soluble in brine compared to single-surfactant systems. google.comgoogle.com
For example, specific binary mixtures of diester sulfosuccinates have been developed where this compound is a key component. google.com These mixtures are engineered to function effectively over a broad range of temperatures and salinities. google.com
Table 1: Examples of Synergistic Surfactant Blends Including this compound
| Blend Component 1 | Blend Component 2 | Application Area | Reference |
| This compound | Sodium Dioctyl Sulfosuccinate | Low Interfacial Tension Microemulsions for Contaminant Remediation | utexas.edugoogle.com |
| Sodium Di(2-ethylhexyl) Sulfosuccinate | This compound | Enhanced Oil Recovery | google.comgoogle.com |
| Sodium Bistridecyl Sulfosuccinate | This compound | Enhanced Oil Recovery | google.com |
Interactions with Polymeric Systems
This compound is widely used as a primary or co-emulsifier in emulsion polymerization. keyingchemical.comcir-safety.org This process involves polymerizing a monomer in an emulsion, where the surfactant plays a critical role in stabilizing the monomer droplets and the resulting polymer latex particles. The interaction between the surfactant and the polymer particles prevents them from coagulating, ensuring the stability of the final product. ethernet.edu.et
Its utility has been noted in the polymerization of various monomers, including vinyl acetate (B1210297) and vinyl chloride. ethernet.edu.etgoogle.com In the emulsion polymerization of vinyl chloride, for example, this compound has been used as part of a mixed emulsifier system. google.com This system, which also included a long-chain alkyl sulfate (B86663) and a long-chain alcohol, was found to produce a polymer latex with good mechanical stability and allowed the reaction to proceed at lower temperatures. google.com The concentration and type of emulsifier, like this compound, are key factors that influence the polymerization kinetics and the final properties of the latex. itu.edu.tr
Table 2: Use of this compound in Emulsion Polymerization
| Polymer System | Role of this compound | Other System Components | Reference |
| Vinyl Acetate | Emulsifier | Water, Initiator, Vinyl Acetate Monomer | ethernet.edu.etitu.edu.tr |
| Vinyl Chloride | Component of mixed emulsifier system | Water, Initiator, Vinyl Chloride Monomer, Sodium Lauryl Sulfate, Stearyl Alcohol | google.com |
Applications of Sodium Diamyl Sulfosuccinate in Chemical and Materials Science Research
Emulsion Polymerization Processes Utilizing Sodium Diamyl Sulfosuccinate (B1259242)
Emulsion polymerization is a key process for producing a wide variety of synthetic polymers, and surfactants play a critical role. Sodium diamyl sulfosuccinate, known by trade names such as Aerosol AY, is employed as an emulsifier in these processes. drugfuture.comcir-safety.orgcir-safety.org
This compound functions primarily as an emulsifier in emulsion polymerization, a process used to create synthetic latexes. drugfuture.comchemicalbook.comcir-safety.org As an anionic surfactant, it facilitates the formation and stabilization of emulsions containing monomer droplets in an aqueous medium. vulcanchem.combadrivishal.com Its amphiphilic structure, featuring a hydrophilic sulfonate head and hydrophobic diamyl tails, allows it to reduce the interfacial tension between the oil (monomer) and water phases, leading to the formation of micelles. These micelles serve as the primary loci for polymer chain initiation and propagation.
In specific applications, it is used as part of a mixed emulsifier system. For instance, in the emulsion polymerization of vinyl chloride, this compound is used alongside a C12-C18 alkyl or alkenyl surfactant (like sodium lauryl sulfate) and a C14-C20 alkyl or alkenyl alcohol. google.com This mixed system allows the reaction to proceed at lower temperatures and produces a polymer latex with good mechanical stability. google.com It can be used alone or in mixtures for the polymerization of graft copolymers, such as those based on a vinyl ester/ethylene latex grafted with vinyl chloride. google.com
The choice and concentration of the emulsifier are crucial in determining the final properties of the polymer latex, including particle size and stability. ethernet.edu.et this compound, often marketed as Aerosol® AY-65 or AY-100, is known to impart good electrolytic and mechanical stability to the resulting polymer dispersion. cdn-website.comsyensqo.comsyensqo.com This stability is essential for preventing the coagulation of polymer particles during synthesis and storage. itu.edu.tr
Research has shown a direct link between the concentration of the sulfosuccinate emulsifier and the resulting polymer particle size. In a mixed emulsifier system for vinyl chloride polymerization, a relative excess of the sulfosuccinate emulsifier leads to a desirable increase in the particle size of the polymer product. google.com This system is capable of producing polymer particles within a narrow size range, for example, from 0.6 to 0.7 microns. google.com The use of polymerizable emulsifiers, which are chemically related to this compound, has been found to increase the number of latex particles formed during polymerization, resulting in smaller final particle dimensions. researchgate.net
| Emulsifier System Component | Effect on Polymer Properties | Reference |
|---|---|---|
| This compound (in mixed system) | Allows for lower reaction temperatures. | google.com |
| This compound (in mixed system) | Produces polymer latex with good mechanical stability. | google.com |
| Relative excess of Sulfosuccinate Emulsifier | Leads to an increase in polymer particle size. | google.com |
| Aerosol® AY Surfactants | Imparts good electrolytic and mechanical stability. | cdn-website.comsyensqo.comsyensqo.com |
The kinetics of emulsion polymerization are significantly influenced by the type and concentration of the surfactant used. Anionic surfactants like sulfosuccinates affect the rate of polymerization and the mechanism of particle nucleation. In the emulsion polymerization of vinyl acetate (B1210297), the rate of polymerization was found to increase with the concentration of a sulfosuccinate monoester surfactant. researchgate.net
However, the specific impact on kinetics can be complex. For instance, studies on sodium dodecyl allyl sulfosuccinate, a related polymerizable surfactant, showed that it can act as a chain transfer agent, which can lead to a decrease in the polymerization rate as its concentration increases. ethernet.edu.etresearchgate.net In mixed surfactant systems, the presence of an anionic surfactant like sodium lauryl sulfate (B86663) alongside a nonionic surfactant significantly affects the kinetics, increasing the initial rate of polymerization by creating a much larger number of initial particles. acs.org While specific kinetic data for this compound is not extensively detailed in the provided sources, its role as a primary emulsifier suggests it is central to controlling the nucleation and growth phases of the polymerization process. drugfuture.comchemicalbook.com
Influence on Polymer Particle Morphology and Stability
Role of this compound in Colloidal Dispersions
The ability of this compound to adsorb at interfaces makes it effective in preparing and stabilizing colloidal systems beyond polymer latexes, including dispersions of nanoparticles and functional colloids.
The preparation of stable nanoparticle dispersions, or nanofluids, is critical for many applications. nih.gov Surfactants are commonly added to prevent the aggregation of nanoparticles in the dispersion medium. nih.govgoogle.comgoogle.com this compound can be used as a dispersing agent to facilitate the uniform dispersion of nanoparticles and enhance the stability of the resulting sol. google.comdtic.mil
Anionic surfactants, including sulfosuccinates, function by adsorbing onto the nanoparticle surface. google.comgoogle.com This creates electrostatic repulsion between the particles, counteracting the attractive van der Waals forces and preventing aggregation, which is a primary cause of instability in nanosuspensions. nih.gov In one study, a binary surfactant mixture of this compound and sodium dioctyl sulfosuccinate was used to create a microemulsion for environmental remediation purposes. google.com The stability of nanoparticle dispersions in the presence of anionic surfactants can be pH-dependent, with an optimal pH range often required for maximum stability. researchgate.net
This compound has been specifically utilized in the synthesis of advanced functional materials, such as conductive polymer nanotubules. A key challenge in working with template-synthesized nanostructures is preventing their aggregation once they are freed from the template. dtic.mil
Researchers have developed a method to prepare colloidal dispersions (sols) of isolated, template-synthesized polypyrrole nanotubules using this compound as the dispersing agent. dtic.mil In this process, after the conductive polypyrrole is synthesized within the pores of a polycarbonate membrane, the membrane is slowly dissolved. The presence of the anionic surfactant in the solution prevents the freed nanotubules from clumping together, resulting in a stable colloidal dispersion. dtic.mil This improved colloidal stability is crucial for the potential assembly of these nanostructures into larger, ordered superstructures for electronic applications. dtic.milrsc.org The use of anionic surfactants like sulfosuccinates can also influence the properties of the resulting polymer; for example, using sodium bis(2-ethylhexyl) sulfosuccinate (AOT) as both a dopant and surfactant during the chemical synthesis of polypyrrole has been shown to significantly increase the polymer's conductivity. researchgate.net
| Application | Role of this compound | Key Finding | Reference |
|---|---|---|---|
| Stabilization of Nanoparticle Dispersions | Dispersing Agent | Used in binary mixture with sodium dioctyl sulfosuccinate to form microemulsions. | google.com |
| Preparation of Polypyrrole Nanotubules | Dispersing Agent | Prevents aggregation of freed nanotubules after template dissolution, enabling the formation of stable colloidal dispersions. | dtic.mil |
| Polypyrrole Nanotubules | Stabilizer | Improved colloidal stability of polypyrrole nanotubes was reported in its presence. | rsc.org |
Stimuli-Responsive Behavior in Colloidal Systems
This compound, as an anionic surfactant, plays a role in the formation and study of colloidal systems. Research in this area has explored its behavior, particularly its micellization, in response to changes in concentration, which is a fundamental form of stimuli-responsive behavior in surfactant chemistry. The formation of micelles, or aggregates of surfactant molecules, occurs above a specific concentration known as the critical micelle concentration (CMC).
One advanced method to probe this behavior involves the use of electroactive self-assembled monolayers (SAMs). acs.orgresearchgate.net Scientific studies have applied the interfacial electrochemistry of SAMs composed of ferrocenyldodecanethiolate on gold (FcC12SAu) electrodes to detect the micellization of several common anionic surfactants, including this compound, in aqueous solutions. acs.orgscience.govscience.gov The methodology relies on cyclic voltammetry, where the apparent formal redox potential (E°′) of the SAM is monitored. acs.org This redox potential is sensitive to the immediate chemical environment at the electrode's surface.
As the concentration of this compound increases in the solution, the unaggregated surfactant anions interact with the SAM. This interaction causes a shift in the measured redox potential. acs.orgresearchgate.net Once the concentration reaches the CMC, surfactant molecules begin to form micelles, leading to a stabilization of the concentration of free surfactant anions (monomers). This change is observed as a distinct inflection point in the plot of the redox potential versus surfactant concentration, allowing for a precise determination of the CMC. acs.orgscience.govscience.gov This technique effectively uses the electrochemical response of the SAM as a sensor for the aggregation state of the surfactant in the colloidal dispersion.
Table 1: Research Findings on the Detection of Micellization
| Parameter | Method | Finding | Reference |
|---|---|---|---|
| Analyte | This compound | The micellization in aqueous solution was detected using cyclic voltammetry. | acs.org |
| Sensor | Ferrocenyldodecanethiolate on gold (FcC12SAu) self-assembled monolayers (SAMs) | The apparent formal redox potential of the SAM was used to track changes in the concentration of unaggregated surfactant anions. | acs.orgresearchgate.net |
Interfacial Phenomena in Advanced Materials Science
Wetting Agent Properties in Material Processing
This compound is recognized for its efficacy as a wetting agent in various material processing applications. chemsrc.comgoogle.com As a sulfosuccinate-type anionic surfactant, its molecular structure consists of a hydrophilic sulfonate head and two hydrophobic amyl (pentyl) tails. This amphiphilic nature allows it to position itself at interfaces, such as liquid-solid interfaces, and significantly reduce surface tension. atamankimya.com The reduction of surface tension is the primary mechanism behind its function as a wetting agent, enabling aqueous solutions to spread more easily and uniformly over the surfaces of materials.
In the realm of materials science, this property is leveraged in several processes. For instance, it is used in high-speed textile processing operations, where rapid and thorough wetting of fibers is crucial for uniform dyeing and finishing. google.com It is also employed as an emulsifier in emulsion polymerization, a process used to create a variety of polymers, and as a wetting agent in the formulation of pressure-sensitive adhesives. google.comcir-safety.org Its ability to facilitate the penetration and spreading of liquids makes it a valuable component in creating homogenous and consistent material formulations.
Modification of Surface Energies of Diverse Substrates
A key aspect of this compound's function is its ability to profoundly modify the surface and interfacial energies of diverse substrates. Interfacial tension is a measure of the energy present at the interface between two immiscible phases, such as oil and water or a liquid and a solid. By adsorbing at this interface, this compound lowers this energy, which can facilitate processes like emulsification and dispersion. dtic.mil
Research has quantified the effect of this compound on interfacial tension. Studies using the drop volume method to measure the interfacial tension between aqueous solutions of the surfactant and organic liquids like methyl salicylate (B1505791) have shown a dramatic reduction in interfacial tension with increasing surfactant concentration, up to the critical micelle concentration (CMC). dtic.mil Beyond the CMC, the interface becomes saturated with surfactant molecules, and the interfacial tension remains at a constant low value. dtic.mil
For example, in one study, the CMC for this compound was determined, and the corresponding interfacial tension at that concentration was measured, highlighting its efficiency in altering interfacial properties. dtic.mil In other applications, mixtures containing this compound have been used to achieve the ultra-low interfacial tensions required for processes like surfactant-enhanced remediation of soil contaminated with nonaqueous-phase liquids. umich.edu This demonstrates its potent capability to modify surface energies, which is critical for the performance of advanced materials and environmental technologies.
Table 2: Interfacial Tension of this compound Solutions (Data derived from historical research on sulfosuccinate surfactants)
| System | Surfactant Concentration | Interfacial Tension (dynes/cm) | Reference |
|---|---|---|---|
| Methyl Salicylate / Water | At Critical Micelle Concentration (CMC) of ~0.11% | ~13.5 | dtic.mil |
Environmental and Remediation Science Applications of Sodium Diamyl Sulfosuccinate
Surfactant-Enhanced Aquifer Remediation (SEAR) for Non-Aqueous Phase Liquids (NAPLs)
Surfactant-Enhanced Aquifer Remediation (SEAR) is a technology designed to remove immiscible contaminants, known as non-aqueous phase liquids (NAPLs), from saturated zones of the subsurface. acs.org These contaminants, such as chlorinated solvents and petroleum hydrocarbons, are often trapped in the pore spaces of soil and aquifer materials, making their removal by conventional pump-and-treat methods slow and inefficient. mdpi.comgoogle.com The application of surfactants like sodium diamyl sulfosuccinate (B1259242) can dramatically increase the rate of contaminant removal by enhancing their solubility and mobility. acs.org
Mobilization and Solubilization Mechanisms of NAPLs
The effectiveness of SEAR relies on two primary mechanisms: mobilization and solubilization. google.com Sodium diamyl sulfosuccinate, often in combination with other surfactants, plays a crucial role in both processes.
Mobilization involves the reduction of interfacial tension (IFT) between the trapped NAPL and the surrounding groundwater. google.com High interfacial tension is what traps NAPLs as immobile globules within the aquifer's pores. google.com By introducing a surfactant solution that lowers the IFT, these trapped globules can be dislodged and moved toward extraction wells as a separate, mobile phase. mdpi.comgoogle.com Studies have shown that mixtures containing this compound can effectively mobilize contaminants like tetrachloroethylene (B127269) (PCE). mdpi.com In one column study, approximately 80% of the residual PCE was mobilized as a separate organic liquid after being flushed with a solution containing a mixture of sodium diamyl and sodium dioctyl sulfosuccinate. mdpi.com
Solubilization is the process where the surfactant, at a concentration above its critical micelle concentration (CMC), forms microscopic aggregates called micelles. google.com The hydrophobic cores of these micelles can encapsulate the NAPL molecules, significantly increasing the contaminant's apparent solubility in water. mdpi.comgoogle.com This enhanced solubility allows the contaminant to be flushed from the subsurface more effectively. Research has demonstrated that surfactant systems including this compound can enhance the aqueous solubility of PCE, contributing to its removal from contaminated sand. Current time information in Botetourt County, US.
These two mechanisms can work in tandem. A properly designed surfactant flood can first mobilize a significant portion of the NAPL, followed by the solubilization of the remaining contaminant, leading to high removal efficiencies. Current time information in Botetourt County, US.
Phase Behavior Engineering for Remediation Strategies
The success of a SEAR project heavily depends on the phase behavior of the surfactant-water-NAPL system. This behavior is often described by Winsor-type classifications. Mixtures containing this compound have been shown to produce Winsor Type I (oil-in-water microemulsion) and Type III (middle-phase microemulsion) behaviors. Current time information in Botetourt County, US.researchgate.net
A Type III microemulsion is often the target for remediation because it is associated with ultra-low interfacial tension, which is highly effective for NAPL mobilization. Current time information in Botetourt County, US. The phase behavior can be precisely engineered by adjusting the formulation of the surfactant solution. For instance, the ratio of this compound to a more hydrophobic surfactant like sodium dioctyl sulfosuccinate can be optimized. Current time information in Botetourt County, US.researchgate.net Furthermore, the addition of electrolytes, such as sodium chloride (NaCl) or calcium chloride (CaCl2), is a critical factor in achieving the desired phase behavior and optimal salinity for remediation. Current time information in Botetourt County, US.nih.gov
Research has explored these relationships in detail. For example, a 1:1 mixture of this compound and sodium dioctyl sulfosuccinate was found to have an optimal salinity of about 8,500 mg/L NaCl when used for PCE remediation. nih.gov By carefully controlling these parameters, remediation strategies can be designed to maximize contaminant recovery. google.com
Column and Field-Scale Experimental Designs
The efficacy of this compound in SEAR has been validated through extensive laboratory and field-scale experiments.
Column Studies: Laboratory-scale column experiments are crucial for screening surfactant formulations and understanding the fundamental recovery mechanisms. In a notable study, a 4% solution of a 1:1 mixture of this compound and sodium dioctyl sulfosuccinate was injected into sand-packed columns contaminated with residual PCE. mdpi.com The results were highly successful, achieving over 99% removal of the trapped PCE. mdpi.comCurrent time information in Botetourt County, US. These experiments confirmed that the surfactant mixture could simultaneously mobilize and solubilize the contaminant. Current time information in Botetourt County, US. The table below summarizes the conditions of a representative column experiment.
| Parameter | Value/Description | Source |
|---|---|---|
| Contaminant | Tetrachloroethylene (PCE) | mdpi.com |
| Porous Medium | 40-270 mesh Ottawa sand | mdpi.com |
| Surfactant Formulation | 4% solution of 1:1 this compound and sodium dioctyl sulfosuccinate | mdpi.com |
| Aqueous Phase | Solution containing 500 mg/L CaCl₂ | zarmesh.com |
| PCE Recovery | > 99% | mdpi.com |
| Primary Recovery Mechanism | Mobilization (~80%) followed by solubilization | mdpi.com |
Field-Scale Designs: The insights gained from laboratory experiments inform the design of field-scale remediation projects. google.com Field tests often begin with partitioning interwell tracer tests (PITTs) to delineate the NAPL source zone and quantify the initial contaminant saturation. Current time information in Botetourt County, US.google.com Based on these characterizations, a surfactant flood is designed. This involves selecting the optimal surfactant formulation, such as a mixture including this compound, and determining the appropriate injection rates and strategies to ensure the surfactant solution effectively sweeps the contaminated zone. acs.orggoogle.com Post-injection water floods are then conducted to recover the injected chemicals and the liberated contaminants. acs.org
Role in Foam Fractionation and Separation Technologies
Foam fractionation is a separation process that utilizes the tendency of surface-active molecules to adsorb at gas-liquid interfaces. acs.org When gas is bubbled through a liquid containing surfactants, the surfactants accumulate on the bubble surfaces. These bubbles rise to form a foam, which can be collected, thereby separating and concentrating the surfactant from the bulk liquid. acs.org This technology has potential applications in wastewater treatment and the recovery of valuable materials. acs.org
Recovery of Surface-Active Materials from Aqueous Streams
Foam fractionation can be an effective method for removing or recovering surfactants from industrial wastewater or remediation-derived fluids. acs.orgresearchgate.net The process is particularly useful for concentrating dilute solutions of surface-active agents. acs.org While the principles of foam fractionation are well-established for various surfactants, specific research detailing the recovery of this compound or its use to recover other surface-active materials from aqueous streams is not extensively documented in the reviewed literature. However, its nature as a surface-active agent suggests it would be amenable to such separation techniques.
Application in Acid Mine Drainage Treatment
Acid mine drainage (AMD) is a significant environmental problem characterized by low pH and high concentrations of dissolved heavy metals. asrs.usresearchgate.net Treatment typically involves neutralization with alkaline chemicals to raise the pH and precipitate the metals. asrs.usjournalssystem.com
While some sulfosuccinate surfactants are used in the mining industry, their primary application is in mineral processing, specifically as collectors in froth flotation to separate valuable minerals from ore. google.comgoogle.com For instance, alkyl sulfosuccinates are used in the flotation of non-sulfidic ores. google.com Patents also mention the use of sulfosuccinate blends for enhanced oil recovery, which involves similar principles of altering fluid properties in a porous medium. google.com However, specific research on the application of this compound for the direct treatment of acid mine drainage itself, such as by using it to remove dissolved metals, is not found in the reviewed scientific literature.
Environmental Fate and Transport Studies (excluding ecotoxicity)
Academic literature focusing specifically on the environmental fate and transport of this compound is limited. Much of the available information is found in safety data sheets, which often indicate that detailed environmental studies have not been conducted. abpsoil.comchemos.dechemservice.com
Degradation Pathways in Environmental Matrices (if academically studied)
Detailed academic studies delineating the specific degradation pathways of this compound in various environmental matrices (soil, water, sediment) are not extensively available in the public domain. Safety data sheets for the compound frequently state that its degradability is not known. abpsoil.comchemservice.com While the substance is used in industrial applications, including in mixtures for environmental remediation, the focus of such studies is typically on the efficacy of the remediation process itself rather than the ultimate fate of the surfactant. umich.eduepa.gov
General principles of surfactant degradation suggest that as an organic molecule, it would eventually be subject to microbial action; however, without specific studies, the pathways, rates, and intermediate products of its degradation remain uncharacterized. Research on other sulfosuccinate surfactants, like dioctyl sodium sulfosuccinate (DOSS), indicates a potential to persist in the environment, but direct extrapolation of these findings to this compound is not scientifically rigorous without dedicated studies. nih.gov
Persistence and Mobility in Soil and Water Systems (if academically studied)
There is a notable lack of academically published research on the persistence and mobility of this compound in soil and water systems. Available safety and technical data sheets consistently report that data on its mobility in soil and bioaccumulation potential are not available. abpsoil.comchemos.dechemservice.com
While this compound has been utilized in surfactant-enhanced remediation (SER) studies to mobilize contaminants like tetrachloroethylene (PCE) from soil, these studies focus on the compound's function as a surfactant to alter contaminant solubility and interfacial tension. umich.eduepa.gov For instance, a study on surfactant enhanced remediation of soil columns contaminated by residual tetrachloroethylene used a 1:1 mixture of this compound and sodium dioctyl sulfosuccinate. umich.edu This research demonstrated the capacity of the surfactant mixture to enhance the recovery of PCE from sand but did not investigate the persistence or transport of the this compound itself within the soil column after the remediation process. umich.edu
Given its function as a surfactant, it is expected to have some mobility in water. However, its interaction with soil components (e.g., organic matter, clay minerals) and its ultimate persistence are not documented in academic literature. Without specific studies on its sorption coefficients (Koc), degradation half-life, and leaching potential, its environmental behavior in soil and water remains speculative.
Data Tables
Due to the lack of specific academic studies on the environmental fate and transport of this compound, no data tables with detailed research findings can be generated. The available information from safety data sheets consistently indicates an absence of data for these parameters.
Summary of Available Environmental Data from Safety Data Sheets
| Parameter | Finding | Source |
| Persistence and Degradability | The degradability of the product is not known. | abpsoil.com |
| Bioaccumulative Potential | No data available on bioaccumulation. | abpsoil.com |
| Mobility in Soil | No data available. | abpsoil.com |
| Ecotoxicity | Not regarded as dangerous for the environment. However, large or frequent spills may have hazardous effects on the environment. | abpsoil.com |
Analytical Chemistry Research Applications of Sodium Diamyl Sulfosuccinate
Use as Pseudostationary Phases in Micellar Electrokinetic Chromatography (MEKC)
In the field of capillary electrophoresis, Sodium Diamyl Sulfosuccinate (B1259242) serves as a crucial component in Micellar Electrokinetic Chromatography (MEKC). MEKC is a hybrid technique that combines the principles of chromatography and electrophoresis to separate a wide range of analytes, including neutral molecules, which are otherwise inseparable by conventional capillary zone electrophoresis. nih.gov The surfactant is added to the running buffer at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. These micelles act as a "pseudo-stationary" phase, and separation is achieved based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the micelles. nih.gov
The effectiveness of a MEKC separation hinges on the optimization of efficiency and selectivity, which can be manipulated by altering several key parameters. For separations involving anionic surfactants like Sodium Diamyl Sulfosuccinate, factors such as pH, surfactant concentration, and the use of additives are critical. nih.gov
pH and Surfactant Concentration: The simultaneous adjustment of the buffer pH and the concentration of the surfactant can be a powerful strategy to optimize the separation of ionizable compounds. nih.gov For instance, in the separation of phenolic compounds using an anionic surfactant, an optimum resolution was achieved by mapping the resolution against a range of pH values and surfactant concentrations. nih.gov While specific studies on this compound are limited, research on similar anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) demonstrates that a 3-D resolution map can identify optimal conditions. For a set of ten phenolic compounds, an optimal resolution was found at pH 6.7 and an SDS concentration of 72 mM. nih.gov This approach allows for the fine-tuning of analyte-micelle interactions, balancing hydrophobic and electrostatic forces to achieve baseline separation.
Additives and Mixed Micelles: Selectivity in MEKC can be further enhanced by introducing additives to the buffer or by using mixed micellar systems. analytice.com The addition of organic solvents, cyclodextrins, or ion-pair reagents can modify the partitioning behavior of analytes. analytice.com Furthermore, creating mixed micelles, for example by combining an ionic surfactant like this compound with a nonionic surfactant, can offer unique selectivity compared to single-surfactant systems. nih.gov
The following table illustrates typical parameters that are adjusted to optimize MEKC separations.
| Parameter | Range/Type | Effect on Separation |
| Surfactant Concentration | Varies around CMC | Affects the phase ratio (k), influencing retention times and resolution. nih.gov |
| pH | Typically 2-11 | Controls the charge of ionizable analytes and the electroosmotic flow (EOF). nih.gov |
| Applied Voltage | 15-30 kV | Influences migration speed, analysis time, and Joule heating. researchgate.net |
| Temperature | 20-40 °C | Affects viscosity, CMC, and partitioning equilibria. researchgate.net |
| Additives | Organic Solvents, Cyclodextrins | Modifies micelle properties and analyte solubility, enhancing selectivity. analytice.com |
Understanding the interactions between analytes and the pseudostationary phase is fundamental to method development in MEKC. These interactions are primarily governed by hydrophobicity, electrostatic forces, and hydrogen bonding. nih.govcapes.gov.br The diamyl ester groups of this compound form a hydrophobic core, while the negatively charged sulfonate group resides at the micelle-water interface.
Neutral analytes are separated based on their partitioning into the hydrophobic micellar core. nih.gov More hydrophobic analytes interact more strongly with the micelle, leading to longer retention times. For charged analytes, the interaction is more complex. Anionic analytes will experience electrostatic repulsion from the negatively charged sulfonate head groups, reducing their interaction with the micelle. Conversely, cationic analytes will be attracted to the micelle surface. nih.gov
Linear Solvation Energy Relationships (LSER) have been used to characterize the micellar environments of various surfactants. Studies on Sodium di(2-ethylhexyl) sulfosuccinate (DOSS), a structurally similar surfactant, show it provides a more hydrophobic environment compared to other surfactants like sodium di(2-ethylhexyl) phosphate (B84403) (NaDEHP), resulting in a wider separation window in MEKC. nih.gov LSER models correlate solute capacity factors with descriptors for size, dipolarity, and hydrogen-bonding abilities, revealing that for anionic hydrocarbon micelles, retention is primarily influenced by the analyte's size and hydrogen bond accepting basicity. capes.gov.br
Future Research Directions and Unexplored Avenues for Sodium Diamyl Sulfosuccinate
Advancements in Tailored Synthesis for Enhanced Functionality
The conventional synthesis of Sodium Diamyl Sulfosuccinate (B1259242) involves the reaction of amyl alcohol with maleic anhydride (B1165640), followed by sulfonation with sodium bisulfite. vulcanchem.com Future research is moving beyond this standard method to explore tailored synthesis strategies. The goal is to modify the molecular structure to achieve specific, enhanced functionalities.
One promising direction is the synthesis of analogues with varied alkyl chain structures. Research on related sulfosuccinates, such as docusate, has shown that modifying the alkyl tails—for instance, by introducing branching or different chain lengths—can significantly impact properties like hydrophobic ion pairing. researchgate.net For Sodium Diamyl Sulfosuccinate, this could involve:
Introducing branched amyl chains: This could alter its packing at interfaces, potentially improving its efficiency as an emulsifier or wetting agent in complex formulations.
Creating asymmetric diesters: Synthesizing molecules with one amyl chain and a different alkyl chain could create surfactants with unique interfacial properties, suitable for specialized applications like targeted drug delivery or enhanced oil recovery. google.comgoogle.com
Functionalization of the alkyl chains: Incorporating functional groups onto the amyl chains could impart new capabilities, such as temperature or pH responsiveness, leading to "smart" surfactant systems.
These tailored synthesis approaches aim to produce this compound variants with optimized performance for specific industrial needs, moving away from a one-size-fits-all model. researchgate.netrsc.org
Computational Modeling and Simulation of this compound Behavior
Computational modeling is becoming an indispensable tool for understanding and predicting the behavior of surfactants, saving significant time and resources compared to purely experimental approaches.
Molecular Dynamics (MD) simulations offer a powerful lens to study the self-assembly of surfactant molecules at an atomic level. cuny.edu For this compound, MD simulations can elucidate how individual molecules aggregate to form micelles and other structures in various solvents. science.govrsc.org
Research on analogous surfactants like sodium dioctyl sulfosuccinate (AOT) has successfully used MD simulations to investigate reverse micelle formation and the influence of solvent polarity on aggregate morphology. rsc.orgrsc.org These studies have shown that in hydrophobic solvents, small reverse micelles form, while lamellar structures can appear in aqueous environments. rsc.org Similar simulations for this compound would provide fundamental insights into:
The critical micelle concentration (CMC) under different conditions.
The size, shape, and aggregation number of the micelles formed. science.gov
The dynamics of surfactant exchange between micelles and the bulk solution.
This knowledge is crucial for optimizing formulations in applications ranging from emulsion polymerization to consumer products. vulcanchem.comepo.org
Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, are being developed to forecast the interfacial properties of surfactants. mdpi.com These models use molecular descriptors to predict behaviors like surface tension reduction and emulsification efficiency. mdpi.com
Future research could focus on developing a robust QSPR model for the dialkyl sulfosuccinate family, including this compound. By correlating structural features with performance metrics, such a model could predict:
The efficiency of a novel, synthesized variant before it is even created.
The behavior of the surfactant in complex mixtures with other components. dtic.mil
Its partitioning behavior between oil and water phases, which is critical for applications like enhanced oil recovery and soil remediation. clu-in.orguniv-lille.fr
The development of these predictive tools will accelerate the design of new surfactant systems tailored for specific, challenging interfacial applications.
Molecular Dynamics Simulations of Self-Assembly
Integration of this compound in Novel Material Systems
The unique properties of this compound make it a candidate for integration into advanced materials. Future research will likely explore its use as a key component in creating functional and smart materials.
Potential areas of investigation include:
Nanoparticle Synthesis and Stabilization: It can act as a stabilizing agent during the synthesis of nanoparticles, controlling their size and preventing aggregation. google.com Its role as a dispersant is critical in creating stable nanoparticle-based composites. vt.edu
Drug Delivery Vehicles: The self-assembly properties of this compound can be harnessed to create microemulsions or vesicles for encapsulating and delivering pharmaceutical compounds. cuny.educymitquimica.comnih.gov Research on related sulfosuccinates has demonstrated their potential in forming stable microemulsions for drug delivery. nih.gov
Smart Gels and Foams: By combining it with polymers, it may be possible to create responsive gels and foams that change their properties (e.g., viscosity, stability) in response to external stimuli like temperature or pH.
The table below outlines potential research directions for integrating this compound into novel material systems.
| Material System | Role of this compound | Potential Research Focus |
| Nanocomposites | Dispersant and Stabilizer | Enhancing the dispersion of carbon nanoparticles in polymer matrices to improve electrical or mechanical properties. google.com |
| Microemulsions | Emulsifier / Self-assembly Agent | Development of stable, dilutable microemulsions for oral drug delivery or as nanoreactors for chemical synthesis. nih.gov |
| Responsive Polymers | Modifying Agent | Creating polymer systems where the surfactant's interaction is triggered by pH or temperature, leading to controlled release or viscosity changes. |
Sustainable and Green Chemistry Aspects of this compound Usage (excluding direct ecotoxicity studies)
The principles of green chemistry are increasingly influencing the chemical industry, promoting the use of safer, more efficient, and renewable processes. rsc.orgnih.govresearchgate.net Future research on this compound will increasingly focus on its lifecycle from a sustainability perspective.
Key research avenues include:
Bio-based Synthesis: Exploring the use of amyl alcohols derived from renewable feedstocks, such as biomass, to synthesize "greener" this compound. nih.gov This aligns with the green chemistry principle of using renewable resources. nih.gov
Energy-Efficient Synthesis Processes: Investigating alternative synthesis methods, such as microwave-assisted synthesis, which can reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net
Biodegradation Pathways: While excluding direct ecotoxicity, research can focus on understanding the fundamental biochemical pathways of its degradation. Identifying the enzymes and microorganisms responsible for breaking down the molecule can inform the design of more readily biodegradable versions in the future.
This focus on sustainability aims to ensure that the production and use of this compound are aligned with modern environmental stewardship goals. rsc.org
Multiscale Characterization Approaches for Complex Systems
To fully understand the behavior of this compound in real-world applications, which often involve complex mixtures and interfaces, researchers are turning to multiscale characterization techniques. This involves combining different analytical methods that probe the system at various length and time scales. researchgate.net
An integrated approach could involve:
Macroscopic Techniques: Rheology and interfacial tensiometry to measure bulk properties like viscosity and surface tension.
Microscopic and Nanoscopic Techniques:
Scattering Methods: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) to determine the size and shape of micelles and other aggregates.
Microscopy: Cryo-Transmission Electron Microscopy (cryo-TEM) to directly visualize the self-assembled structures.
Molecular-Level Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to probe the molecular environment and interactions within the aggregates. researchgate.netresearchgate.net
Combining these experimental techniques with the computational models described earlier provides a holistic understanding of how molecular structure translates to macroscopic function. researchgate.net This comprehensive approach is essential for rationally designing and troubleshooting complex formulations containing this compound.
Potential in Emerging Technologies and Interdisciplinary Research
The unique physicochemical properties of this compound, particularly its efficacy as a wetting agent and its ability to significantly lower surface and interfacial tension, position it as a valuable compound for investigation in various emerging technologies and interdisciplinary research fields. sincerechemical.comdrugfuture.com Its demonstrated performance in established applications provides a strong foundation for exploring its potential in novel and advanced systems.
Environmental Remediation Technologies A significant area of research for this compound is in surfactant-enhanced aquifer remediation (SER). utexas.edu Studies have shown its effectiveness, often in combination with other sulfosuccinates like sodium dioctyl sulfosuccinate, in remediating soil and groundwater contaminated with nonaqueous phase liquids (NAPLs) such as tetrachloroethylene (B127269) (PCE). utexas.eduumich.educlu-in.org The surfactant solution works by reducing the interfacial tension between the water and the contaminant, which enhances the contaminant's solubility and mobility, allowing it to be flushed from the subsurface. utexas.edu Research has demonstrated that mixtures containing this compound can remove over 99% of residual PCE from sandpack columns. umich.edu Future research could focus on optimizing surfactant blend ratios for specific contaminants and geological conditions, as well as developing biodegradable formulations to address regulatory concerns about injecting chemicals into the ground. clu-in.org
Table 1: Performance of this compound in Contaminant Remediation
| Parameter | Value / Finding | Context | Source |
|---|---|---|---|
| Contaminant Removed | Tetrachloroethylene (PCE) | Laboratory sand column experiments | utexas.eduumich.edu |
| Surfactant System | 4% solution of sodium diamyl/dioctyl sulfosuccinate mixture | Surfactant-enhanced aquifer remediation (SER) | umich.edu |
| Removal Efficiency | > 99% of residual PCE | Recovery from soil columns | umich.edu |
| Mechanism | Micellar solubilization and mobilization | Lowering of interfacial tension and enhancing solubility | utexas.eduumich.edu |
Advanced Materials and Nanotechnology In the realm of materials science, this compound is primarily used as an emulsifier in emulsion polymerization to synthesize latexes for paints, inks, and adhesives. drugfuture.combarentz-na.comkeyingchemical.com Its ability to create stable emulsions with small and narrowly distributed particle sizes is crucial for the performance of these materials. barentz-na.com
The intersection of this compound with nanotechnology presents largely unexplored avenues. Its properties as a surfactant could be leveraged in the formulation of nanofluids. For instance, it is listed as a potential surfactant for dispersing nano graphene platelets in lubricating fluids to enhance their thermal and lubricating properties. google.com Furthermore, its interaction with surfaces at the nanoscale has been studied to detect micellization, which points to its potential application in developing sensors or modifying surfaces in microfluidic devices. researchgate.net Research into its self-assembly characteristics on different substrates could unlock new applications in nanoparticle synthesis and stabilization.
Another significant area is its use in Enhanced Oil Recovery (EOR) and hydraulic fracturing. google.comgoogle.com Surfactant systems containing this compound are designed to be injected into oil reservoirs to reduce the interfacial tension between oil and brine, thereby mobilizing trapped oil and improving recovery rates. google.com These systems are often complex mixtures of different sulfosuccinate surfactants tailored to specific reservoir conditions. google.comgoogle.com
Table 2: Investigated Applications of this compound in Technology
| Field | Specific Application | Function of Compound | Source |
|---|---|---|---|
| Nanotechnology | Nano graphene-modified lubricants | Dispersant / Surfactant | google.com |
| Energy | Enhanced Oil Recovery (EOR) | Interfacial tension reduction | google.comgoogle.com |
| Electronics | Battery Separators, Electroplating | Wetting Agent | sincerechemical.comparchem.com |
| Advanced Coatings | Emulsion Polymerization (Paints, Inks) | Emulsifier, Wetting Agent | barentz-na.comkeyingchemical.com |
| Biotechnology | Hair Mousse Formulations | Anionic Surfactant | google.com.na |
| Pharmaceuticals | Viscosity reduction in liquid antibiotics | Viscosity-reducing agent | cymitquimica.com |
Biotechnology and Interdisciplinary Research In biotechnology, this compound is listed as a potential ingredient in cosmetic and personal care formulations, such as hair mousses, where its surfactant properties are valuable. google.com.na It has also been described as a pharmaceutical ingredient capable of reducing the viscosity of liquids like antibiotics. cymitquimica.com This suggests potential for interdisciplinary research combining materials science and pharmacology, for example, in the development of novel drug delivery systems where controlling viscosity and ensuring proper wetting are essential. Its interaction with biological molecules and its micellization behavior are fundamental areas that warrant further investigation. researchgate.netscience.gov
Q & A
Basic: What are the standard synthetic routes for sodium diamyl sulfosuccinate, and how do reaction conditions influence purity?
Answer:
this compound is synthesized via esterification of maleic anhydride with amyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction efficiency .
- Temperature control : Maintaining 60–80°C prevents side reactions like over-sulfonation .
- Purification : Dialysis or recrystallization removes unreacted monomers and salts. Purity can be verified via HPLC with UV detection (λ = 210 nm) .
Advanced: What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?
Answer:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Offers high sensitivity for trace detection in biological fluids (LOQ ~0.1 µg/mL) .
- Titrimetric methods : Use cationic surfactants (e.g., cetylpyridinium chloride) for indirect quantification via two-phase titration .
- FTIR spectroscopy : Identifies sulfonate (SO₃⁻) peaks at 1040–1220 cm⁻¹ to confirm structural integrity .
Basic: How do researchers characterize the critical micelle concentration (CMC) of this compound?
Answer:
The CMC is determined using:
- Surface tension measurements : Plot surface tension vs. log concentration; the inflection point indicates CMC .
- Fluorescence spectroscopy : Pyrene polarity probe shows a shift in emission ratio (I₁/I₃) at CMC .
Typical CMC values range from 0.5–2.0 mM in aqueous solutions, depending on temperature and ionic strength .
Advanced: What experimental designs assess the compound’s interactions with biomembranes or proteins?
Answer:
- Langmuir-Blodgett trough : Measures changes in lipid monolayer surface pressure upon surfactant incorporation .
- Circular Dichroism (CD) : Detects conformational changes in proteins (e.g., albumin) by tracking α-helix/β-sheet ratios .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) between sulfosuccinate and membrane receptors .
Advanced: How can contradictory data on the compound’s environmental persistence be resolved?
Answer:
Contradictions often arise from varying test conditions. Mitigation strategies include:
- Standardized OECD 301 biodegradation tests : Compare half-lives under controlled aerobic/anaerobic conditions .
- Advanced oxidation process (AOP) studies : Evaluate degradation kinetics using UV/H₂O₂ or TiO₂ photocatalysis to identify breakdown pathways .
- Inter-laboratory validation : Harmonize protocols for LC-MS quantification of degradation byproducts .
Advanced: What methodologies are used to evaluate acute vs. chronic toxicity in aquatic organisms?
Answer:
- Acute toxicity : Follow OECD 203 guidelines (96-hr LC50 in zebrafish) .
- Chronic toxicity : 21-day Daphnia magna reproduction assay to assess endocrine disruption .
- Biomarker analysis : Measure oxidative stress markers (e.g., glutathione peroxidase) in exposed organisms .
Advanced: How does this compound impact microbial communities in soil or water systems?
Answer:
- Metagenomic sequencing : Track shifts in microbial diversity (16S rRNA) after exposure .
- Respiration assays : Monitor CO₂ evolution to assess metabolic inhibition in soil microbiota .
- EPS (extracellular polymeric substance) analysis : Use Congo red binding to evaluate biofilm disruption .
Advanced: What mechanistic studies elucidate its role in enhancing drug permeability?
Answer:
- Caco-2 cell monolayers : Measure transepithelial electrical resistance (TEER) reduction to quantify paracellular transport enhancement .
- Confocal microscopy : Visualize fluorescent probe (e.g., FITC-dextran) permeation across intestinal epithelium .
- Molecular dynamics simulations : Model surfactant-lipid interactions to predict membrane fluidity changes .
Advanced: How does pH or ionic strength affect colloidal stability in formulation studies?
Answer:
- Zeta potential measurements : Determine stability thresholds (|ζ| > 30 mV) under varying pH (3–10) and NaCl concentrations (0–1M) .
- Dynamic Light Scattering (DLS) : Monitor particle aggregation kinetics in real-time .
- Accelerated stability testing : Use freeze-thaw cycles or thermal stress (40°C/75% RH) to predict shelf-life .
Basic: What safety protocols are critical when handling this compound in lab settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
